molecular formula C12H20O8 B2568284 dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 181586-74-3

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Cat. No.: B2568284
CAS No.: 181586-74-3
M. Wt: 292.284
InChI Key: TUXATMFHVZOCFP-FUAUIPCOSA-N
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Description

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is an organic compound with the molecular formula C12H20O8 It is a derivative of dioxane, featuring two methoxy groups and two dimethyl groups This compound is known for its unique stereochemistry, which is indicated by the (2R,3R,5R,6R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate typically involves the reaction of appropriate dioxane derivatives with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Methanol or other suitable organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on:

    Efficiency: Maximizing yield while minimizing waste.

    Safety: Ensuring safe handling of chemicals and reaction conditions.

    Cost-effectiveness: Using cost-effective raw materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
  • Dimethyl (2S,3S,5S,6S)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
  • Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid

Uniqueness

The unique stereochemistry of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate sets it apart from other similar compounds. This specific configuration can result in different chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

181586-74-3

Molecular Formula

C12H20O8

Molecular Weight

292.284

IUPAC Name

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

InChI

InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1

InChI Key

TUXATMFHVZOCFP-FUAUIPCOSA-N

SMILES

CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C

solubility

not available

Origin of Product

United States

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